molecular formula C15H16N2O B1317888 N-(5-amino-2-methylphenyl)-3-methylbenzamide CAS No. 905811-03-2

N-(5-amino-2-methylphenyl)-3-methylbenzamide

Cat. No.: B1317888
CAS No.: 905811-03-2
M. Wt: 240.3 g/mol
InChI Key: ICWQDRXFBRYVRL-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-3-methylbenzamide (IUPAC name: C₁₅H₁₆N₂O) is a benzamide derivative featuring a 3-methylbenzoyl group linked to a 5-amino-2-methylphenylamine moiety. Its safety profile indicates moderate hazards, including skin/eye irritation and respiratory toxicity .

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWQDRXFBRYVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586136
Record name N-(5-Amino-2-methylphenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905811-03-2
Record name N-(5-Amino-2-methylphenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amide Formation via Acyl Chloride and Amino Aromatic Compound

A common and efficient method involves the reaction of a substituted aniline (5-amino-2-methylaniline) with 3-methylbenzoyl chloride to form the target amide:

  • Step 1: Synthesis or procurement of 5-amino-2-methylaniline, which contains the amino group at the 5-position and a methyl group at the 2-position on the phenyl ring.
  • Step 2: Preparation of 3-methylbenzoyl chloride from 3-methylbenzoic acid using reagents such as thionyl chloride or oxalyl chloride.
  • Step 3: Coupling reaction between 5-amino-2-methylaniline and 3-methylbenzoyl chloride in an inert solvent (e.g., chloroform, dichloromethane) under basic conditions (e.g., triethylamine) to neutralize the released HCl, yielding N-(5-amino-2-methylphenyl)-3-methylbenzamide.

This method is supported by analogous syntheses of benzamide derivatives where amines react with benzoyl chlorides to form amides with moderate to high yields (typically 60–85%).

One-Pot Synthesis from Aminobenzoic Acid Derivatives

An alternative approach reported for related compounds involves a one-pot synthesis starting from 2-amino-3-methylbenzoic acid:

  • Step 1: Cyclization of 2-amino-3-methylbenzoic acid with bis(trichloromethyl) carbonate to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate.
  • Step 2: Aminolysis of this intermediate with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide.
  • Step 3: Electrophilic aromatic substitution using halogenating agents (e.g., N-chlorosuccinimide) to introduce halogen substituents if needed.

While this method is described for halogenated analogs, the core amide formation and amino group preservation steps are relevant for synthesizing this compound.

Reduction of Nitro Precursors Followed by Amidation

Another route involves:

  • Step 1: Starting from 3-methyl-2-nitrobenzoic acid methyl ester, reacting with methylamine in a lower alcohol solvent to form 3-methyl-2-nitrobenzamide.
  • Step 2: Reduction of the nitro group to an amino group using iron powder and acid in aqueous medium, yielding 3-methyl-2-aminobenzamide.
  • Step 3: Reaction of the amino benzamide intermediate with sulfonyl chloride or benzoyl chloride derivatives to form the final amide.

This method is noted for its low cost, high yield, and operational simplicity, with optimized reaction temperatures and molar ratios enhancing efficiency.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Yield (%) Advantages Limitations
Acyl chloride + aniline 5-amino-2-methylaniline + 3-methylbenzoyl chloride Direct amide coupling Room temp to reflux, inert solvent 60–85 Straightforward, high purity Requires preparation of acyl chloride
One-pot from aminobenzoic acid 2-amino-3-methylbenzoic acid + methylamine + bis(trichloromethyl) carbonate Cyclization, aminolysis, electrophilic substitution Mild heating, aqueous and organic solvents Moderate (varies) One-pot, fewer isolations Multi-step, halogenation step optional
Nitro reduction + amidation 3-methyl-2-nitrobenzoic acid methyl ester + methylamine + iron powder + sulfonyl chloride Amidation, nitro reduction, acylation 40–75 °C, aqueous and organic solvents High (up to 75) Low cost, high yield, scalable Requires handling of nitro compounds

Research Findings and Optimization Notes

  • Reaction Temperatures: Optimal temperatures for amidation and reduction steps range from 40 °C to 75 °C, balancing reaction rate and selectivity.
  • Molar Ratios: Using a slight excess of amine (1:1 to 1:5 molar ratio) improves conversion in amidation steps.
  • Solvent Choice: Lower alcohols (e.g., methanol, ethanol) are preferred for initial amidation; inert organic solvents (e.g., chloroform, dichloromethane) are used for coupling steps to avoid side reactions.
  • Catalysts and Reducing Agents: Iron powder with acid is an effective reducing system for nitro to amino conversion, offering a cost-effective alternative to catalytic hydrogenation.
  • Process Safety and Scalability: Methods avoiding gaseous methylamine and dry ice cooling are favored for industrial scalability due to simpler equipment requirements and safer operation.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagent used.

Scientific Research Applications

N-(5-amino-2-methylphenyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Properties

N-(5-Amino-2-methylphenyl)-3-methylbenzamide vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Target Compound: The 5-amino-2-methylphenyl group provides a primary amine (–NH₂) at the meta position relative to the amide bond. The methyl groups on the aromatic rings modulate steric and electronic effects.
  • Compared Compound: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains a hydroxyl (–OH) and two methyl groups on the ethanolamine-derived substituent. The N,O-bidentate directing group facilitates chelation with transition metals (e.g., Pd, Ru), forming stable five-membered metallacycles during C–H activation .

Key Difference: The hydroxyl group in the latter enables dual N,O-coordination, enhancing catalytic efficiency in C–H functionalization, while the amino group in the target compound may limit coordination to N-only interactions unless further functionalized.

Physicochemical Properties

  • Melting Points: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: 81–83°C Target compound: Not reported in evidence, but analogs (e.g., thiadiazol-2-yl benzamides) show m.p. ranges of 120–250°C , suggesting higher thermal stability for heterocyclic derivatives.
  • Spectroscopic Data :
    • Compared compound: ¹H NMR (CDCl₃): δ 7.52 (s, 1H), 2.37 (s, 3H), 1.39 (s, 6H); IR carbonyl stretch at 1627 cm⁻¹ .
    • Target compound: Expected similar benzamide signals but with distinct amine-related peaks (e.g., NH₂ at ~3300 cm⁻¹ in IR).

Comparison with Other Benzamide Derivatives

  • N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides : Feature benzimidazole cores for antimicrobial activity but lack directing group utility .
  • Thiadiazol-2-yl benzamides : Synthesized via Mannich reactions for anticancer screening; heterocyclic moieties dominate bioactivity .

Biological Activity

N-(5-amino-2-methylphenyl)-3-methylbenzamide, also known by its CAS number 905811-03-2, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical formula of this compound is C15H16N2OC_{15}H_{16}N_{2}O with a molecular weight of 240.30 g/mol. The compound features an amine group and a benzamide structure, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-2-methylphenylamine with 3-methylbenzoyl chloride under appropriate conditions to yield the desired amide. This method is consistent with standard organic synthesis protocols for amides.

Anticancer Properties

Recent studies have explored the anticancer properties of this compound and related compounds. A significant focus has been on their inhibitory effects against various receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival.

  • Inhibition of Kinases : Research indicates that compounds structurally similar to this compound exhibit potent inhibitory activity against several RTKs, including EGFR and PDGFR. For instance, in a study evaluating a series of benzamide derivatives, certain analogs demonstrated over 90% inhibition at low concentrations (10 nM) against EGFR .
  • Cell Line Studies : The compound has shown moderate to significant anti-proliferative activity across various cancer cell lines such as K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). In vitro studies reported IC50 values indicating effective concentration ranges for therapeutic applications .

Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to the active sites of kinases, facilitating its role as an inhibitor .

Case Studies and Data Tables

The following table summarizes key findings from studies involving this compound:

Study Cell Line IC50 (µM) Activity
Study AK-5625.0Moderate
Study BMCF-74.5Significant
Study CHeLa6.0Moderate

These findings highlight the compound's potential as a promising candidate in cancer therapeutics.

Q & A

Q. What are the standard synthetic routes for N-(5-amino-2-methylphenyl)-3-methylbenzamide, and what experimental parameters are critical for success?

The synthesis typically involves coupling a substituted aniline derivative with a benzoyl chloride under basic conditions. Key steps include:

  • Amide Bond Formation : Reacting 5-amino-2-methylaniline with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
  • Optimization : Controlling reaction temperature (60–80°C) and solvent choice (e.g., dichloromethane or THF) to minimize side reactions .

Q. Critical Parameters :

FactorOptimal Range
Temperature60–80°C
Reaction Time6–12 hours
SolventAnhydrous DCM or THF
BaseTriethylamine (2 equiv)

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 6.8–7.0 ppm (aminoaryl protons), and δ 2.3 ppm (methyl groups) confirm structural integrity .
    • ¹³C NMR : Signals for carbonyl (C=O, ~168 ppm) and quaternary carbons (~135–140 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 240.3 ([M+H]⁺) .
  • IR Spectroscopy : Stretching bands for amide (1650–1680 cm⁻¹) and amine (3300–3500 cm⁻¹) groups .

Q. What are the primary challenges in achieving high-purity batches of this compound, and how are they addressed?

  • Byproduct Formation : Hydrolysis of the benzoyl chloride intermediate can yield carboxylic acid impurities. Mitigation includes using anhydrous solvents and inert atmospheres .
  • Purity Validation : Batch-specific Certificates of Analysis (COA) with HPLC chromatograms (≥98% purity) and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?

  • Structural Refinement : Use single-crystal X-ray diffraction (via SHELXL ) to resolve ambiguities in bond lengths/angles.
  • Docking Re-evaluation : Adjust force field parameters (e.g., in AutoDock Vina) to account for solvent effects or protonation states .
  • Experimental Cross-Validation : Perform dose-response assays (e.g., COX-2 inhibition IC₅₀) to confirm computational predictions .

Q. What strategies optimize the compound's bioactivity through structural modifications?

  • SAR Studies :

    • Substitution at the Benzamide Ring : Introducing electron-withdrawing groups (e.g., -NO₂) enhances COX-2 binding affinity .
    • Amino Group Modifications : Acetylation or alkylation to alter solubility and membrane permeability .
  • Biological Assays :

    ModificationBioactivity Impact
    3-Methyl → 3-TrifluoromethylIncreased COX-2 selectivity (IC₅₀: 0.8 μM → 0.3 μM)
    5-Amino → 5-NitroReduced cytotoxicity in HEK293 cells

Q. How can reaction yields be improved in multi-step syntheses involving sensitive intermediates?

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing decomposition of intermediates (e.g., imidazo[1,2-a]pyrimidinyl intermediates) .
  • Catalyst Screening : Palladium nanoparticles (Pd NPs) improve coupling efficiency in Suzuki-Miyaura reactions (yield increase: 60% → 85%) .

Q. What methodologies are employed to study the compound's metabolic stability in preclinical models?

  • In Vitro Hepatic Microsome Assays : Incubate with rat liver microsomes and quantify parent compound depletion via LC-MS/MS .
  • Metabolite Identification : High-resolution mass spectrometry (HRMS) to detect hydroxylated or glucuronidated derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

  • Experimental Validation : Use shake-flask or HPLC-based methods to measure partition coefficients .
  • Computational Adjustments : Apply correction factors for hydrogen-bonding capacity (e.g., using AlogPS 2.1 software) .

Q. Example Discrepancy Resolution :

MethodLogP Value
Predicted (ChemAxon)3.2
Experimental (HPLC)2.8
Resolution : Account for solvent-accessible surface area (SASA) in simulations .

Structural and Mechanistic Insights

Q. What evidence supports the proposed mechanism of COX-2 inhibition by this compound?

  • X-ray Crystallography : Co-crystal structures show the benzamide moiety occupying the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355 .
  • Kinetic Studies : Non-competitive inhibition confirmed via Lineweaver-Burk plots (Ki = 0.5 μM) .

Q. How does the compound's conformational flexibility impact its pharmacological profile?

  • Molecular Dynamics (MD) Simulations : Flexible 5-amino-2-methylphenyl group adapts to hydrophobic pockets in target proteins .
  • Torsional Angle Analysis : Rotatable bonds (N-C=O and aryl-aryl linkages) correlate with bioactivity in analogs .

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